molecular formula C10H16BrNO B14497626 2-[Benzyl(methyl)amino]ethanol;hydrobromide CAS No. 63557-12-0

2-[Benzyl(methyl)amino]ethanol;hydrobromide

Katalognummer: B14497626
CAS-Nummer: 63557-12-0
Molekulargewicht: 246.14 g/mol
InChI-Schlüssel: KGVBPJJZZXBFNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[Benzyl(methyl)amino]ethanol;hydrobromide is an organic compound with the molecular formula C10H15NO·HBr. It is a derivative of ethanol where the hydroxyl group is substituted with a benzyl(methyl)amino group. This compound is known for its applications in various fields such as chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl(methyl)amino]ethanol;hydrobromide typically involves the reaction of benzylamine with ethylene oxide in the presence of a catalyst. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{C}_2\text{H}_4\text{O} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHCH}_2\text{CH}_2\text{OH} ]

The resulting product, 2-[Benzyl(methyl)amino]ethanol, is then treated with hydrobromic acid to form the hydrobromide salt: [ \text{C}_6\text{H}_5\text{CH}_2\text{NHCH}_2\text{CH}_2\text{OH} + \text{HBr} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHCH}_2\text{CH}_2\text{OH} \cdot \text{HBr} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-[Benzyl(methyl)amino]ethanol;hydrobromide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to substitute the hydroxyl group with halides.

Major Products Formed

    Oxidation: Formation of benzyl(methyl)aminoacetaldehyde or benzyl(methyl)aminoacetone.

    Reduction: Formation of benzyl(methyl)amine.

    Substitution: Formation of benzyl(methyl)aminoethyl halides.

Wissenschaftliche Forschungsanwendungen

2-[Benzyl(methyl)amino]ethanol;hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.

Wirkmechanismus

The mechanism of action of 2-[Benzyl(methyl)amino]ethanol;hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Benzylaminoethanol: Similar structure but lacks the methyl group.

    N-Benzylethanolamine: Another similar compound with a slightly different substitution pattern.

    N-Methyl-N-benzylethanolamine: Similar structure with a different substitution on the nitrogen atom.

Uniqueness

2-[Benzyl(methyl)amino]ethanol;hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and methyl groups on the amino moiety can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

63557-12-0

Molekularformel

C10H16BrNO

Molekulargewicht

246.14 g/mol

IUPAC-Name

2-[benzyl(methyl)amino]ethanol;hydrobromide

InChI

InChI=1S/C10H15NO.BrH/c1-11(7-8-12)9-10-5-3-2-4-6-10;/h2-6,12H,7-9H2,1H3;1H

InChI-Schlüssel

KGVBPJJZZXBFNS-UHFFFAOYSA-N

Kanonische SMILES

CN(CCO)CC1=CC=CC=C1.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.